REACTION_CXSMILES
|
[NH3:1].O=O.C[CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:11].[CH3:12]O>>[C:5]([CH2:10][CH2:9][CH2:8][CH2:7][C:6](=[O:11])[CH3:12])#[N:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
CuCl2.H2O
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a gas inlet tube and a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
Fitted to the gas inlet tube
|
Type
|
ADDITION
|
Details
|
To this solution was added
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
A steady stream of oxygen was bubbled into the solution for approximately 20 hours, while the solution
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
The methanol solvent was removed by rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the product extracted in ether
|
Type
|
CONCENTRATION
|
Details
|
The ether layer was concentrated
|
Name
|
|
Type
|
|
Smiles
|
C(#N)CCCCC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |